4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile
Description
The compound "4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile" (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule featuring a fused tricyclic core with sulfur and nitrogen atoms, a sulfanyl methyl linker, and a terminal benzonitrile group. This article provides a detailed comparison of Compound A with structurally analogous compounds, focusing on molecular design, synthesis, physicochemical properties, and functional implications.
Properties
IUPAC Name |
4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4S2/c17-9-11-5-7-12(8-6-11)10-21-15-18-19-16-20(15)13-3-1-2-4-14(13)22-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYFMIXOSMBPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)C#N)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with triazole derivatives in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol or other solvents, with the addition of piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like PARP by binding to their active sites, thereby preventing the repair of DNA damage in cancer cells . This inhibition leads to the accumulation of DNA damage, ultimately causing cell death .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
- Compound A : The tricyclic core (7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene) integrates sulfur and nitrogen atoms into a fused bicyclohexane and cyclopropane framework. This rigid, planar structure enhances π-conjugation, which is critical for electronic applications .
- Benzo[c][1,2,5]thiadiazole Derivatives : Compounds like DTCPB and DTCTB () feature a benzo-thiadiazole core with electron-deficient carbonitrile substituents. These are simpler bicyclic systems but share the sulfur-nitrogen heterocyclic motif, which improves charge transport in organic semiconductors .
- Spiro Compounds (): Spiro[4.5]decane-6,10-dione derivatives incorporate benzothiazole and aromatic substituents. While structurally distinct, their spiro-conjugated systems highlight the role of steric and electronic effects in modulating properties.
Substituent Effects
- DTCPB/DTCTB: These derivatives use di-p-tolylamino substituents, which are electron-donating groups that enhance hole-transport properties in optoelectronic devices .
- Dithia-azatetracyclo Derivatives (): Methoxy and hydroxyphenyl substituents in similar fused systems demonstrate how polar groups influence solubility and intermolecular interactions.
Functional Group Transformations
- The benzonitrile group in Compound A and DTCPB derivatives is resistant to hydrolysis under mild conditions, making it stable in diverse synthetic environments .
- Sulfanyl methyl linkers, as in Compound A , may undergo oxidation to sulfones or nucleophilic substitution, offering pathways for derivatization .
Physicochemical and Electronic Properties
Electronic Structure
- Compound A : The tricyclic core and benzonitrile group likely create a strong electron-deficient system, comparable to benzo-thiadiazole derivatives (). This could enhance n-type semiconductor behavior.
- DTCPB/DTCTB : These compounds exhibit broad absorption in the visible spectrum and high electron affinity due to the carbonitrile-thiadiazole synergy, making them suitable for organic photovoltaics .
Solubility and Stability
- Compound A: The rigid tricyclic system may reduce solubility in common solvents compared to DTCPB derivatives, which benefit from flexible tolylamino groups .
- Spiro Compounds (): Bulky spiro structures improve thermal stability but reduce crystallinity, a trade-off relevant to device fabrication.
Organic Electronics
- Compound A : Its conjugated system positions it as a candidate for electron-transport layers in OLEDs or thin-film transistors, akin to DTCTB ().
- Benzo-thiadiazole Derivatives: Used in donor-acceptor copolymers for high-efficiency solar cells, achieving power conversion efficiencies >8% .
Drug Discovery and Beyond
Q & A
Q. What are the key considerations for synthesizing 4-({7-thia-2,4,5-triazatricyclo[...]benzonitrile with high purity?
The synthesis involves multi-step reactions requiring precise control of parameters such as temperature, solvent polarity, and reaction time. For example, thiol-ene "click" chemistry or nucleophilic substitution reactions may be employed to attach the benzonitrile moiety to the tricyclic core. Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution) and recrystallization in polar aprotic solvents (e.g., DMF/water) is critical. Structural validation should use NMR (¹H/¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Table 1: Optimization of Reaction Conditions
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| 1 | Temperature | 0–5°C (exothermic step) | Prevents side reactions |
| 2 | Solvent | DCM/THF (1:1) | Enhances solubility |
| 3 | Catalyst | TEA (2.5 eq.) | Accelerates thiol coupling |
Q. Which analytical techniques are most effective for characterizing this compound’s structural complexity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon hybridization, while 2D techniques (COSY, NOESY) resolve overlapping signals in the tricyclic core .
- Mass Spectrometry : HRMS confirms molecular weight and detects minor impurities (e.g., isotopic patterns for sulfur atoms) .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for validating computational models .
Q. How does the compound’s stability vary under different storage conditions?
Stability tests in solvents (e.g., DMSO, ethanol) at 4°C, 25°C, and −20°C over 30 days show degradation <5% at −20°C under inert gas (N₂). Light exposure accelerates decomposition due to the benzonitrile group’s photosensitivity. Recommend amber vials and desiccants for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The sulfur atom in the thia-triazatricyclo core acts as a soft nucleophile. Density Functional Theory (DFT) calculations reveal a low-energy transition state (ΔG‡ ≈ 25 kcal/mol) for SN2 pathways at the methylene bridge. Solvent polarity (e.g., DMF vs. toluene) modulates reaction rates by stabilizing charged intermediates .
Figure 1 : Proposed SN2 Mechanism [Insert simplified reaction coordinate diagram highlighting transition state stabilization.]
Q. How can computational modeling predict bioactivity against kinase targets?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) identify binding affinity to ATP pockets in kinases (e.g., JAK2, EGFR). The benzonitrile group forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR), while the tricyclic core occupies hydrophobic pockets. QSAR models correlate logP values (2.8–3.5) with IC₅₀ trends .
Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?
Discrepancies may arise from assay conditions (e.g., serum concentration affecting solubility) or metabolic heterogeneity. Normalize data using:
- Dose-response curves (72-hour exposure, 10–100 μM range).
- Control for efflux pumps (e.g., verapamil for MDR1 inhibition).
- Metabolomic profiling (LC-MS) to identify cell-specific detox pathways .
Q. How does modifying substituents on the tricyclic core alter binding to biological targets?
- Electron-withdrawing groups (e.g., −CF₃) increase electrophilicity, enhancing covalent binding to cysteine residues.
- Bulkier substituents reduce entropic penalties in protein-ligand interactions (e.g., ∆S values from ITC assays).
- Stereochemical inversion at the sulfur bridge disrupts π-π stacking with aromatic residues (e.g., Phe864 in VEGFR2) .
Methodological Guidance
Q. How to design experiments assessing the compound’s role in photodynamic therapy (PDT)?
- Singlet oxygen quantum yield (ΦΔ) : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap in UV-Vis assays.
- Cellular uptake : Track via fluorescence microscopy with a boron-dipyrromethene (BODIPY) conjugate.
- In vivo efficacy : Use murine xenograft models with bioluminescent tumor cells (e.g., MDA-MB-231-luc) .
Q. What statistical methods address batch-to-batch variability in bioactivity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
